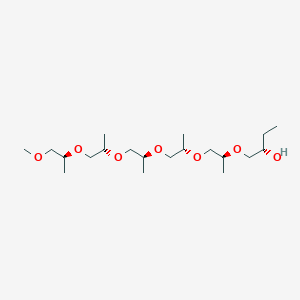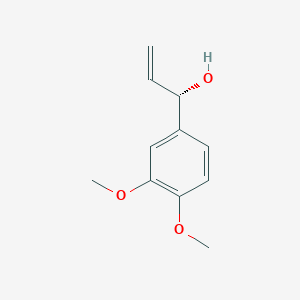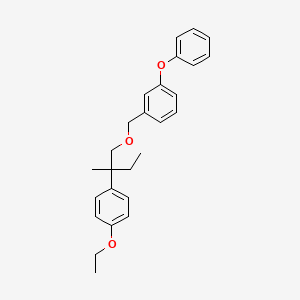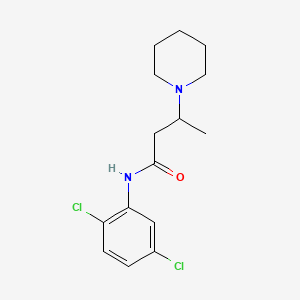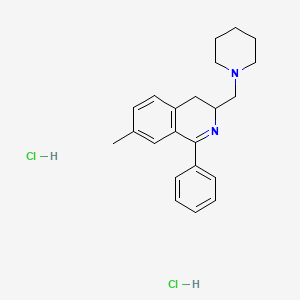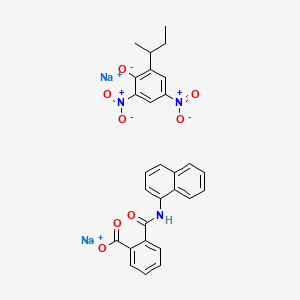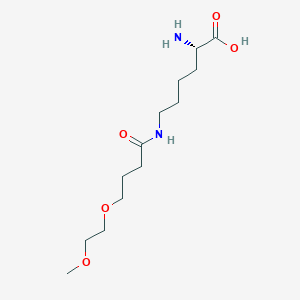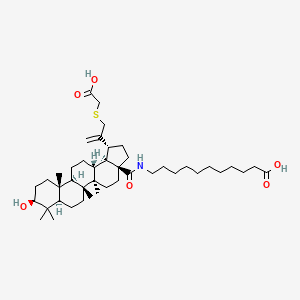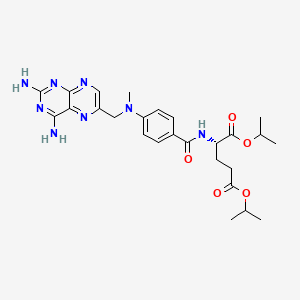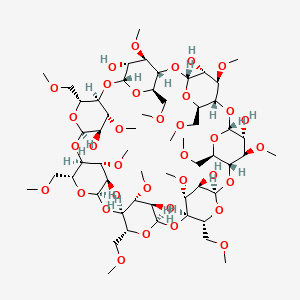
3,6-Di-O-methyl-beta-cyclodextrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di-O-methyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the methylation of hydroxyl groups at the 3 and 6 positions of the glucose units. The modification enhances its solubility and ability to form inclusion complexes with various guest molecules, making it valuable in numerous scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-O-methyl-beta-cyclodextrin typically involves the selective methylation of beta-cyclodextrin. One common method is the reaction of beta-cyclodextrin with methyl iodide in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete methylation of the hydroxyl groups at the 3 and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration techniques to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: 3,6-Di-O-methyl-beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The methylated hydroxyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Complexation Reactions: It forms inclusion complexes with a wide range of guest molecules through non-covalent interactions, enhancing the solubility and stability of the guest molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Major Products:
Functionalized Cyclodextrins: Substitution reactions can yield various functionalized derivatives of this compound.
Inclusion Complexes: The major products of complexation reactions are the inclusion complexes formed with guest molecules, which have enhanced solubility and stability.
科学的研究の応用
3,6-Di-O-methyl-beta-cyclodextrin has a wide range of applications in scientific research:
作用機序
The primary mechanism by which 3,6-Di-O-methyl-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates hydrophobic guest molecules, shielding them from the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
類似化合物との比較
2,6-Di-O-methyl-beta-cyclodextrin: Similar to 3,6-Di-O-methyl-beta-cyclodextrin but with methylation at the 2 and 6 positions.
2,3,6-Tri-O-methyl-beta-cyclodextrin: A derivative with methylation at the 2, 3, and 6 positions, offering even greater solubility and complexation capabilities
Uniqueness: this compound is unique due to its specific methylation pattern, which provides a balance between solubility and the ability to form stable inclusion complexes. This makes it particularly useful in applications where moderate solubility enhancement and strong complexation are required .
特性
CAS番号 |
123155-22-6 |
|---|---|
分子式 |
C56H98O35 |
分子量 |
1331.4 g/mol |
IUPAC名 |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,38,40,42,44,46,48-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-37,39,41,43,45,47,49-heptol |
InChI |
InChI=1S/C56H98O35/c1-64-15-22-36-43(71-8)29(57)50(78-22)86-37-23(16-65-2)80-52(31(59)45(37)73-10)88-39-25(18-67-4)82-54(33(61)47(39)75-12)90-41-27(20-69-6)84-56(35(63)49(41)77-14)91-42-28(21-70-7)83-55(34(62)48(42)76-13)89-40-26(19-68-5)81-53(32(60)46(40)74-11)87-38-24(17-66-3)79-51(85-36)30(58)44(38)72-9/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |
InChIキー |
VTLMEPDCCLBSJF-DXCNPSTGSA-N |
異性体SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)O)COC)COC)COC)COC)COC)COC)O)OC |
正規SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)O)OC4C(OC(C(C4OC)O)OC5C(OC(C(C5OC)O)OC6C(OC(C(C6OC)O)OC7C(OC(C(C7OC)O)OC8C(OC(O2)C(C8OC)O)COC)COC)COC)COC)COC)COC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



